molecular formula C17H16BrNO4 B3472609 Methyl 5-bromo-2-[[2-(2-methylphenoxy)acetyl]amino]benzoate

Methyl 5-bromo-2-[[2-(2-methylphenoxy)acetyl]amino]benzoate

Cat. No.: B3472609
M. Wt: 378.2 g/mol
InChI Key: RWRPTKKQHZCVOU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[[2-(2-methylphenoxy)acetyl]amino]benzoate is a complex organic compound with the molecular formula C17H16BrNO4. This compound is known for its unique structure, which includes a brominated benzene ring and a methylphenoxy group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-[[2-(2-methylphenoxy)acetyl]amino]benzoate typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by acetylation and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[[2-(2-methylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Halogens, acyl chlorides.

The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

Methyl 5-bromo-2-[[2-(2-methylphenoxy)acetyl]amino]benzoate is utilized in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-[[2-(2-methylphenoxy)acetyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 5-bromo-2-[[2-(2-methylphenoxy)acetyl]amino]benzoate include:

  • Methyl 5-bromo-2-(bromomethyl)benzoate
  • Methyl 2-bromo-5-methoxybenzoate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in research settings where precise interactions and transformations are required.

Properties

IUPAC Name

methyl 5-bromo-2-[[2-(2-methylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-11-5-3-4-6-15(11)23-10-16(20)19-14-8-7-12(18)9-13(14)17(21)22-2/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRPTKKQHZCVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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